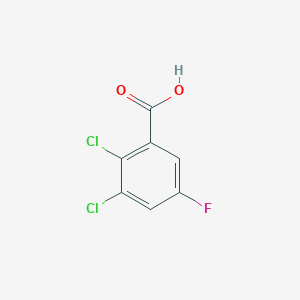

2,3-Dichloro-5-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWTYJRNTBVPLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dichloro 5 Fluorobenzoic Acid and Its Structural Analogs

Historical Evolution of Synthetic Approaches to Halogenated Benzoic Acids

The journey to synthesize complex halogenated benzoic acids began with simpler molecules. Benzoic acid itself was first isolated in the 16th century through the dry distillation of gum benzoin. newworldencyclopedia.orgwikipedia.orgatamanchemicals.com The structure of benzoic acid was later determined by Liebig and Wöhler in 1832. newworldencyclopedia.org Early industrial production of benzoic acid involved the reaction of benzotrichloride (B165768) with calcium hydroxide (B78521), followed by acidification. newworldencyclopedia.orgwikipedia.orgatamanchemicals.com However, this method often resulted in chlorinated impurities. newworldencyclopedia.orgwikipedia.org

For halogenated benzoic acids, early methods included the direct halogenation of benzoic acid and the oxidation of halogenated toluenes. wikipedia.org Another historical approach involved the diazotization of anthranilic acid followed by a Sandmeyer reaction to introduce a halogen, and subsequent reduction. orgsyn.org The development of organometallic reagents, such as Grignard reagents, provided a pathway to carboxylate halogenated aromatic rings by reacting them with carbon dioxide (dry ice). newworldencyclopedia.org These foundational methods paved the way for the more sophisticated and regioselective syntheses required for poly-substituted benzoic acids like the target compound.

Contemporary Strategies for 2,3-Dichloro-5-fluorobenzoic Acid Synthesis

Modern synthetic chemistry offers several targeted pathways to produce this compound and its analogs, each with distinct advantages and applications.

Esterification-Hydrolysis Pathways

One common strategy involves the synthesis of a benzoate (B1203000) ester, which is then hydrolyzed to the corresponding carboxylic acid. For instance, methyl 2,3-dichloro-5-fluorobenzoate can be synthesized via the esterification of this compound with methanol (B129727), typically catalyzed by a strong acid like sulfuric or hydrochloric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards the ester product.

Conversely, the hydrolysis of the ester back to the carboxylic acid can be achieved under either acidic or basic conditions. Acidic hydrolysis often involves refluxing with concentrated hydrochloric acid, while basic hydrolysis (saponification) can be performed with a base like potassium hydroxide in a methanol-water mixture, followed by acidification. mdpi.com

Table 1: Representative Esterification and Hydrolysis Reactions

| Starting Material | Reagents and Conditions | Product | Reference |

| This compound | Methanol, H₂SO₄, reflux | Methyl 2,3-dichloro-5-fluorobenzoate | |

| Methyl 2,3-dichloro-5-fluorobenzoate | Concentrated HCl, reflux | This compound | |

| 4-(ethyl(4-isobutoxy-3-isopropylphenyl)amino)-2-fluorobenzoic acid ester | KOH, methanol/water, reflux; then HCl | 4-(ethyl(4-isobutoxy-3-isopropylphenyl)amino)-2-fluorobenzoic acid | mdpi.com |

Oxidation-Based Preparations

Oxidation reactions provide a direct route to the carboxylic acid functionality. A notable example is the oxidation of 2,4-dichloro-5-fluoroacetophenone to 2,4-dichloro-5-fluorobenzoic acid. google.comacs.org This transformation can be achieved using strong oxidizing agents. One documented method employs a sodium hypochlorite (B82951) solution (chlorine liquor). google.com The reaction typically involves stirring the acetophenone (B1666503) with the oxidizing agent, sometimes with initial heating followed by a period at reflux. google.com

A significant advancement in this area is the use of continuous-flow reactors for the oxidation of 2,4-dichloro-5-fluoroacetophenone with nitric acid. acs.orgthieme-connect.com This method offers superior control over the highly exothermic reaction, enhancing safety and often leading to higher yields and purity compared to traditional batch processes. acs.orgthieme-connect.com The oxidation of a related compound, 2,4-dichloro-5-fluoroacetophenone, to 2,4-dichloro-3-nitro-5-fluorobenzoic acid can be achieved in a one-pot reaction using nitric acid, where nitration is followed by oxidation. google.commsu.edu

The oxidation of benzophenones also serves as a route to halogenated benzoic acids. For example, the oxidation of 2,3-dichloro-4,4'-difluorobenzophenone with hydrogen peroxide can yield 2,3-dichloro-4-fluorobenzoic acid.

Table 2: Oxidation Reactions for Halogenated Benzoic Acid Synthesis

| Starting Material | Oxidizing Agent | Product | Reference |

| 2,4-dichloro-5-fluoroacetophenone | Sodium hypochlorite solution | 2,4-dichloro-5-fluorobenzoic acid | google.com |

| 2,4-dichloro-5-fluoroacetophenone | Nitric acid (in continuous flow) | 2,4-dichloro-5-fluorobenzoic acid | acs.orgthieme-connect.com |

| 2,4-dichloro-5-fluoroacetophenone | H₂SO₄/HNO₃ | 2,4-dichloro-3-nitro-5-fluorobenzoic acid | msu.edu |

| 2,3-dichloro-4,4'-difluorobenzophenone | Hydrogen peroxide | 2,3-dichloro-4-fluorobenzoic acid |

Friedel-Crafts Acylation and Subsequent Transformations

The Friedel-Crafts acylation is a powerful tool for introducing an acyl group onto an aromatic ring, which can then be converted to a carboxylic acid. For the synthesis of 2,4-dichloro-5-fluorobenzoic acid, a common starting material is 1,3-dichloro-4-fluorobenzene. epo.org This can be acylated with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 2,4-dichloro-5-fluoroacetophenone. google.comgoogle.com This ketone intermediate is then oxidized to the final benzoic acid product as described in the previous section. google.com

The Friedel-Crafts reaction is versatile and has been employed for the synthesis of various halogenated benzoic acid precursors. mdpi.comoup.com For instance, the acylation of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (B1330427) with substituted benzoyl chlorides is a key step in the synthesis of Bexarotene analogs. mdpi.com

Diazotization-Chlorination Routes from Aminobenzonitriles and Anilines

Diazotization of an aromatic amine, followed by a Sandmeyer or similar reaction, is a classic and effective method for introducing a halogen atom. This strategy is particularly useful for synthesizing highly substituted benzoic acids where direct halogenation might lack regioselectivity.

A multi-step synthesis of 2,4-dichloro-3,5-difluorobenzoic acid starts from 4-chloro-3,5-difluorobenzonitrile. researchgate.net The process involves hydrolysis of the nitrile to a carboxylic acid, followed by nitration, reduction of the nitro group to an amine, and finally, diazotization of the resulting aniline (B41778) derivative and subsequent chlorination using copper(I) chloride (CuCl) and hydrochloric acid. researchgate.netresearchgate.net A similar sequence starting from 3-chloro-4-fluoroaniline (B193440) can be used to prepare 2,4-dichloro-5-fluorobenzoic acid. echemi.com

The synthesis of 3-bromo-2,4-dichloro-5-fluoro-benzoic acid from 3-amino-2,4-dichloro-5-fluorobenzoic acid also employs a diazotization reaction, followed by treatment with copper(I) bromide. scribd.com

Table 3: Diazotization-Chlorination Synthetic Sequences

| Starting Material | Key Steps | Final Product | Reference |

| 4-chloro-3,5-difluorobenzonitrile | Hydrolysis, nitration, reduction, diazotization, chlorination | 2,4-dichloro-3,5-difluorobenzoic acid | researchgate.netresearchgate.net |

| 3-chloro-4-fluoroaniline | Diazotization, chlorination, acetylation, oxidation | 2,4-dichloro-5-fluorobenzoic acid | echemi.com |

| 3-amino-2,4-dichloro-5-fluorobenzoic acid | Diazotization, treatment with CuBr | 3-bromo-2,4-dichloro-5-fluoro-benzoic acid | scribd.com |

Alternative and Novel Synthetic Protocols

Researchers are continuously exploring novel methods to improve efficiency, yield, and environmental friendliness. One such approach is the development of a two-step process for preparing 2,4-dichloro-3-cyano-5-fluorobenzoic acid from 2,6-dichloro-3-fluorobenzonitrile. researchgate.net

Another innovative strategy involves the use of continuous-flow systems not only for oxidation but also for other steps in the synthesis. For example, 2,4-dichloro-5-fluorobenzoic acid can be rapidly converted to the highly reactive 2,4-dichloro-5-fluorobenzoyl chloride using bis(trichloromethyl)carbonate in a continuous-flow process. This acid chloride is a key intermediate for further C-C bond-forming reactions. thieme-connect.de

The synthesis of halogenated benzoic acids can also be achieved through the oxidation of asymmetrically substituted benzophenones using various oxidizing agents like hydrogen peroxide or peroxy acids. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs is an area of increasing focus, driven by the need for more environmentally benign and safer chemical processes. Traditional methods for producing these compounds often involve hazardous reagents and generate significant waste.

One notable advancement is the development of a green production process for 2,4-dichloro-5-fluorobenzoyl chloride, a direct precursor to the corresponding benzoic acid. This process utilizes the dimerization byproduct from the carbon tetrachloride method. The byproduct undergoes alkaline hydrolysis catalyzed by ferric trichloride (B1173362), followed by acidification and reaction with a trichloride intermediate from the main reaction to yield the final product with a high yield of over 99.8%. google.com A key green aspect of this method is the recycling of hydrochloric acid used for acidification from the hydrolysis step, creating a more circular and sustainable process. google.com The reaction is carried out at a preferred temperature of 130-140 °C. google.com This method avoids the use of highly polluting and hazardous materials like sodium hypochlorite, which is often used in excess in other methods, leading to significant pollution and higher costs. google.com

Similarly, a continuous-flow process has been described for the synthesis of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate, an intermediate for floxacin antibiotics, starting from 2,4-dichloro-5-fluorobenzoic acid. thieme-connect.ded-nb.info In this process, the benzoic acid is activated by reacting with the less-toxic solid bis(trichloromethyl)carbonate to form the highly reactive acyl chloride. thieme-connect.ded-nb.info This method, performed under mild conditions, results in lower raw material consumption, higher product yield, and reduced reaction time compared to traditional batch processes. thieme-connect.de

The synthesis of 2,4-dichloro-5-fluorobenzoyl chloride has also been optimized for industrial scale using green chemistry principles. One such process involves the reaction of 2,4-dichloro-5-fluorobenzoic acid with bis(trichloromethyl) carbonate in toluene (B28343) at 110°C, achieving a yield of 99.1%. chemicalbook.com This method is noted for its green chemistry approach on an industrial scale. chemicalbook.com

These examples highlight a clear trend towards developing synthetic routes that are not only efficient but also prioritize safety and environmental sustainability, in line with the core tenets of green chemistry.

Comparative Analysis of Synthetic Efficiency and Selectivity

The synthesis of this compound and its structural analogs has been approached through various synthetic routes, each with distinct advantages and disadvantages regarding efficiency and selectivity. A comparative analysis of these methods reveals the evolution of synthetic strategies toward more practical and scalable processes.

For instance, the synthesis of 2,4-dichloro-5-fluorobenzoic acid can be achieved by the acylation of 2,4-dichlorofluorobenzene with acetyl chloride in the presence of aluminum chloride, followed by oxidation of the resulting acetophenone with a sodium hypochlorite solution. google.com This method, while effective, involves the use of a strong Lewis acid and a hypochlorite solution, which can present handling and waste disposal challenges. google.comgoogle.com An alternative approach involves the saponification of 2,4-dichloro-5-fluoro-trichloromethylbenzene. google.com

The synthesis of 3-chloro-5-fluorobenzoic acid has been achieved through a route starting from o-fluoroaniline. The process involves diazochlorination to form o-fluorochlorobenzene, followed by bromination with N-bromosuccinimide (NBS) to yield 3-chloro-5-fluorobromobenzene. A subsequent Grignard reaction followed by acidification produces the target compound. This method is considered more suitable for industrial production due to its mild reaction conditions and readily available starting materials, avoiding the use of organolithium reagents that require cryogenic temperatures. guidechem.com

The table below provides a summary of the efficiency of various synthetic methods for this compound and its analogs.

| Target Compound | Starting Material(s) | Key Reagents/Conditions | Yield | Reference(s) |

| 2,4-dichloro-5-fluorobenzoyl chloride | Dimerization byproduct of 2,4-dichloro-5-fluorobenzoyl chloride | Alkaline hydrolysis (FeCl₃ catalyst), acidification | >99.8% | google.com |

| 2,4-dichloro-5-fluorobenzoic acid | 2,4-dichloro-5-fluoroacetophenone | Nitric acid, continuous-flow reactor | Up to 100% | acs.org |

| Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate | 2,4-dichloro-5-fluorobenzoic acid, ethyl 3-(dimethylamino)acrylate | Bis(trichloromethyl)carbonate, continuous-flow | 82.7% conversion | d-nb.info |

| 2,4-dichloro-5-fluorobenzoyl chloride | 2,4-dichloro-5-fluorobenzoic acid | Bis(trichloromethyl)carbonate, toluene, 110°C | 99.1% | chemicalbook.com |

| 2,4-dichloro-5-fluorobenzoic acid | 2,4-dichlorofluorobenzene, acetyl chloride | AlCl₃, then NaClO solution | 80% | google.com |

| 2,4-dichloro-3-nitro-5-fluorobenzoic acid | 2,4-dichloro-5-fluoroacetophenone | Nitric acid (one-pot nitration and oxidation) | 92% | google.com |

| 2,4-dichloro-3-cyano-5-fluorobenzoic acid | 2,6-dichloro-3-fluorobenzonitrile | Two-step process | 58% | researchgate.net |

This comparative analysis underscores the ongoing efforts to refine synthetic methodologies to improve efficiency, selectivity, and scalability while also addressing safety and environmental concerns.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods use the principles of quantum mechanics to model molecular structures and energies.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It is particularly popular for its balance of accuracy and computational cost. For halogenated benzoic acids, the B3LYP functional, which is a hybrid functional, is commonly paired with a Pople-style basis set such as 6-311++G(d,p). nih.govmdpi.comnih.gov This combination has been shown to be effective in predicting the optimized molecular geometries, vibrational frequencies, and thermodynamic properties of related compounds like 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid. nih.gov

The calculations would typically involve optimizing the geometry of 2,3-Dichloro-5-fluorobenzoic acid to find its lowest energy conformation. The presence of the carboxylic acid group and the halogen substituents on the benzene (B151609) ring can lead to different stable conformers. For instance, studies on ortho-substituted benzoic acids have investigated the relative energies of cis and trans conformers, which are defined by the orientation of the hydroxyl group of the carboxylic acid relative to the rest of the molecule. nih.govmdpi.com

Table 1: Common DFT Methodologies for Halogenated Benzoic Acids

| Component | Description | Common Selections |

|---|---|---|

| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP |

| Basis Set | A set of functions used to build molecular orbitals. | 6-311++G(d,p) |

| Properties Calculated | Optimized geometry, vibrational frequencies, thermodynamic properties. | Molecular Structure, Energy, etc. |

This table represents common methodologies used for similar compounds, as specific literature for this compound is not available.

Ab initio molecular orbital calculations are based on first principles, without the use of experimental data in the theoretical framework. While computationally more intensive than DFT, they can offer higher accuracy for certain properties. The G3(MP2)//B3LYP is a composite method that uses results from several lower-level calculations to extrapolate to a higher level of theory. This method is particularly useful for obtaining accurate thermochemical data, such as enthalpies of formation. While specific G3(MP2)//B3LYP calculations for this compound are not found in the reviewed literature, this method is a standard for high-accuracy energy calculations.

Spectroscopic Property Prediction and Validation

Theoretical calculations are instrumental in the interpretation of experimental spectra. DFT calculations, using methods like B3LYP/6-311++G(d,p), can predict vibrational frequencies (FTIR and Raman spectra) for this compound. nih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the computational method. mdpi.com By comparing the calculated vibrational spectra with experimental data, a detailed assignment of the vibrational modes can be achieved. This comparison helps in validating the accuracy of the computational model. For related molecules, a good agreement between the scaled theoretical wavenumbers and experimental results has been reported. nih.gov

Electronic Structure Analysis

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. For similar compounds like 2-chloro-6-fluorobenzoic acid, the calculated HOMO and LUMO energies indicate that charge transfer can occur within the molecule. nih.gov

Table 2: Representative HOMO-LUMO Energy Gaps for Similar Aromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| 2-chloro-5-fluorobenzoyl chloride | - | - | 5.2 | B3LYP/6-311+G(d,p) smolecule.com |

| 3,5-dinitrobenzoic acid derivative | - | - | Lowest among a series | B3LYP/6-311G(d,p) researchgate.net |

| 2-fluoro-4-hydroxymethyl benzoic acid | - | - | - | - |

| 4-chloro-3-nitro-5-sulfamoylbenzoic acid | - | - | 2.72 | - researchgate.net |

This table presents data for related compounds to illustrate the concept, as specific data for this compound is not available in the provided search results.

The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the surface of the molecule's electron density. Different colors are used to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green indicates regions of neutral potential. MESP maps for halogenated benzoic acids reveal the influence of the electron-withdrawing halogen atoms and the carboxylic acid group on the charge distribution of the aromatic ring. These maps are valuable for predicting sites of intermolecular interactions. researchgate.net For related compounds, MESP analysis has been used to complement the study of hydrogen- and halogen-bonding interactions. researchgate.net

Mulliken Charge Analysis

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule, providing a picture of electron distribution. This analysis is crucial for understanding the electrostatic potential, reactivity sites, and intermolecular interactions of a compound. The electronegativity and position of the halogen substituents and the carboxylic acid group significantly influence the charge distribution in this compound.

In substituted benzoic acids, the electronegative oxygen atoms of the carboxylic group pull electron density, resulting in negative partial charges, while the acidic hydrogen carries a positive charge. Similarly, the highly electronegative fluorine and chlorine atoms withdraw electron density from the benzene ring through an inductive effect. DFT calculations, often at the B3LYP/6-311++G level of theory, can precisely quantify these charges. ambeed.com For instance, in related ortho-halogenated benzoic acids, the ortho fluorine atom's charge is calculated to be around -0.133 e, while the hydrogen of the hydroxyl group is about +0.213 e. These charge distributions are critical in determining intramolecular interactions, such as repulsive forces between adjacent electronegative atoms (e.g., F···O) or attractive forces (e.g., O-H···O), which in turn dictate the molecule's preferred conformation and reactivity.

Illustrative Data: Predicted Mulliken Charges for a Conformer of this compound Note: The following data is representative and illustrates the expected charge distribution based on studies of similar molecules, as specific peer-reviewed data for this exact isomer is not readily available.

Conformational Analysis and Substituent Effects

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional structure. Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For substituted benzoic acids, the primary degrees of freedom are the rotation around the exocyclic C-C bond (linking the ring to the carboxyl group) and the C-O single bond within the carboxylic acid group. uc.pt

Rotation around the C-O bond leads to two main arrangements of the carboxylic group: a cis form (O=C-O-H dihedral angle ~0°) and a higher-energy trans form (~180°). uc.pt The cis conformer is generally more stable. The orientation of the entire carboxylic group relative to the benzene ring is also critical. Substituents, particularly at the ortho positions (C2 and C6), create significant steric and electronic effects that influence the rotational barrier and the planarity of the molecule.

For this compound, the chlorine atom at the C2 (ortho) position plays a dominant role. It can lead to repulsive interactions with the carbonyl oxygen of the carboxylic acid, potentially forcing the carboxyl group out of the plane of the benzene ring. uc.ptresearchgate.net This twisting is a balance between achieving maximum π-electron delocalization (favoring planarity) and minimizing steric hindrance. Computational studies on related molecules like 2-chlorobenzoic acid reveal distinct stable conformers with specific dihedral angles and relative energies. uc.pt The presence of a second chlorine at C3 and a fluorine at C5 further modifies the electronic landscape, but the ortho effect from the C2 chlorine is typically the most structurally influential.

Illustrative Data: Potential Conformers of this compound Note: This table is a representative example based on known conformers of other ortho-substituted benzoic acids. The relative energies are hypothetical and for illustrative purposes.

Thermochemical Property Prediction (e.g., Enthalpies of Formation and Vaporization)

Thermochemical properties, such as the standard molar enthalpy of formation (ΔfH°) and enthalpy of vaporization (ΔvapH°), are fundamental for understanding a compound's energetic stability and phase behavior. The enthalpy of formation indicates the energy released or consumed when a compound is formed from its constituent elements in their standard states, providing a measure of its intrinsic stability. The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

These values can be determined experimentally through techniques like combustion calorimetry and sublimation calorimetry. researchgate.net However, experimental measurements can be challenging, and computational methods provide a valuable alternative for prediction. High-level quantum-chemical composite methods (like G3 or G4) and group-additivity procedures can be used to estimate gas-phase enthalpies of formation with good accuracy. nih.gov Predicting properties for the solid or liquid state is more complex, as it requires accounting for intermolecular forces. The enthalpy of vaporization is closely related to the enthalpy of sublimation, which can be predicted using models that consider crystal lattice energy. core.ac.uk

While specific predicted thermochemical data for this compound are not published, data from related halogenated benzoic acids illustrate the typical range for these values and their utility in thermodynamic assessments.

Data Table: Experimental Thermochemical Properties of Related Benzoic Acids Note: This data is for related compounds and is provided for comparative context.

Role of 2,3 Dichloro 5 Fluorobenzoic Acid As a Key Synthetic Intermediate

Precursor for Quinolone and Xacin-Series Antimicrobial Agents

The structural framework of 2,3-dichloro-5-fluorobenzoic acid and its isomers is fundamental to the synthesis of fluoroquinolone antibiotics, a class of potent broad-spectrum antibacterial agents. google.com These drugs, which include well-known examples like ciprofloxacin, levofloxacin, and sparfloxacin, are characterized by a bicyclic core. The synthesis of these complex molecules often relies on key intermediates derived from substituted fluorobenzoic acids. google.comscispace.com

The synthetic pathway typically involves several key transformations. A crucial initial step is the conversion of the benzoic acid into a more reactive derivative, such as an acyl chloride. For instance, 2,4-dichloro-5-fluorobenzoic acid can be treated with thionyl chloride to produce the corresponding highly reactive acyl chloride. mdpi.comresearchgate.net This intermediate is then reacted with another molecule, such as ethyl 3-(dimethylamino)acrylate, in a C-C bond-forming reaction. researchgate.net This is followed by a Michael addition of a primary amine and a subsequent nucleophilic ring-closure to construct the core quinolone or naphthyridone heterocyclic system. researchgate.net

Research has demonstrated that various substituted fluorobenzoic acids are pivotal in creating the diverse range of quinolone antibiotics available. For example, 2,3,4,5-tetrafluorobenzoic acid is a known intermediate for fluoroquinolones, and 2,4-dichloro-3-nitro-5-fluorobenzoic acid is specifically used in the synthesis of drugs like sparfloxacin, nadifloxacin, and levofloxacin. google.comscispace.com The presence and position of the fluorine and chlorine atoms on the initial benzoic acid ring are critical as they influence the biological activity and pharmacokinetic properties of the final antibiotic. worktribe.com

Intermediate in Agrochemical Synthesis (e.g., Herbicides, Fungicides)

In the agricultural sector, this compound and its close chemical relatives serve as vital intermediates in the manufacture of crop protection products. chemimpex.comprecedenceresearch.com The halogenated structure is valued for enhancing the biological activity and chemical stability of the final agrochemical formulations, such as herbicides and pesticides. precedenceresearch.com

Chloro-substituted benzoic acids are considered versatile precursors for pesticides. nih.gov The specific substitution pattern on the aromatic ring allows for the development of selective herbicides that can control the growth of unwanted plants while minimizing harm to the desired crops. chemimpex.com This selectivity is a crucial aspect of modern sustainable agricultural practices. The market for these intermediates is driven by the consistent demand for effective crop protection solutions to improve agricultural yields and productivity. precedenceresearch.comprecedenceresearch.com

Building Block for Advanced Materials (e.g., Polymers, Coatings)

The utility of this compound extends into the realm of materials science. Halogenated aromatic compounds are frequently employed in the synthesis of advanced polymers and other functional materials. bldpharm.com The distinct electronic properties conferred by the fluorine and chlorine substituents can be leveraged to design materials with specific, tailored characteristics.

Analogous compounds have demonstrated this potential. For example, 5-Chloro-2-fluorobenzoic acid is used in the synthesis of poly(phenylene ether)-based electrolyte membranes for proton exchange fuel cells. ossila.com Similarly, related intermediates are used in formulating advanced polymers and coatings designed to enhance durability and resistance to environmental factors, making them suitable for demanding industrial applications. chemimpex.com The classification of this compound as a building block for materials like OLEDs and polymers underscores its importance in developing next-generation materials. bldpharm.com

Strategic Importance in Novel Therapeutic Agent Development

Beyond its established role in antibiotic synthesis, this compound and its isomers are strategically important in the research and development of other novel therapeutic agents. chemimpex.combldpharm.com Fluorinated compounds are widely used in medicinal chemistry to create drugs with improved efficacy and metabolic stability. ossila.com

This benzoic acid derivative serves as a building block for a variety of active pharmaceutical ingredients (APIs), including anti-inflammatory and anticancer drugs. precedenceresearch.comprecedenceresearch.com The halogenated phenyl group is a key structural motif in many biologically active molecules. For example, research has shown that derivatives of 2,4-dichloro-5-fluorobenzoic acid can be used to synthesize novel compounds containing a 1,3,4-oxadiazole (B1194373) ring, which have shown promising antibacterial and antifungal activities. nih.gov This demonstrates the compound's utility in creating new classes of antimicrobial agents beyond the traditional quinolone framework.

Diversification of Synthetic Applications in Specialty Chemicals

The versatility of this compound makes it a valuable component in the broader specialty chemicals industry. chemimpex.com As a multi-substituted benzene (B151609) ring, it is chemically stable yet possesses multiple reactive sites, making it a cornerstone for fine chemical synthesis. boulingchem.com It is categorized as a key organic building block that facilitates the construction of complex molecules. bldpharm.com

Its applications are diverse, serving as a precursor in the synthesis of dyes and other functional organic compounds. nih.gov The presence of the carboxylic acid group, along with the reactive halogen atoms, allows for a wide range of chemical transformations, providing chemists with a flexible tool for creating new molecules with unique properties. This adaptability ensures its continued relevance in both academic research and various industrial applications seeking reliable and high-performance chemical solutions. chemimpex.com

Supramolecular Chemistry and Crystal Engineering of 2,3 Dichloro 5 Fluorobenzoic Acid and Its Derivatives

Crystal Structure Analysis using X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive confirmation of molecular geometry, particularly when spectral data may be ambiguous. This method has been instrumental in elucidating the precise three-dimensional structure of 2,3-Dichloro-5-fluorobenzoic acid and its derivatives.

The analysis of these compounds reveals detailed information about bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation. The crystallographic data confirms the planar nature of the benzene (B151609) ring and the orientation of the carboxylic acid group and halogen substituents.

Interactive Table: Crystallographic Data for a Representative Derivative

Below is a hypothetical table representing typical crystallographic data that would be obtained for a derivative like Methyl 2,3-dichloro-5-fluorobenzoate.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 987.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.65 |

Note: The data in this table is illustrative and represents typical values for such compounds.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound is dominated by a network of intermolecular interactions. The most significant of these is the hydrogen bonding between the carboxylic acid groups of adjacent molecules. This interaction typically forms a robust dimeric R₂(²) (8) motif, a common feature in the crystal structures of carboxylic acids.

Hirshfeld Surface Analysis and Fingerprint Plots for Molecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and prevalence of different types of contacts.

For this compound, Hirshfeld analysis highlights the regions of the molecule involved in specific interactions. The corresponding 2D fingerprint plots provide a quantitative summary of these interactions. For instance, the sharp spikes in the fingerprint plot at specific donor-acceptor distances correspond to the strong O-H···O hydrogen bonds of the carboxylic acid dimer. Broader regions in the plot can be attributed to the more diffuse Cl···H, F···H, and Cl···Cl contacts, providing a comprehensive picture of the molecular environment.

Supramolecular Synthon-Based Fragment Approach (SBFA) in Design

The supramolecular synthon-based fragment approach (SBFA) is a rational design strategy in crystal engineering. It involves identifying reliable and recurring patterns of intermolecular interactions (synthons) and using them to predict and construct new multicomponent crystalline materials with desired architectures.

In the context of this compound, the carboxylic acid dimer is the most prominent and predictable supramolecular synthon. Crystal engineers can leverage this robust synthon and combine it with other molecules (co-formers) that possess complementary functional groups. The goal is to create new structures where the primary acid-acid synthon is preserved while secondary interactions, guided by the halogen atoms, direct the assembly into more complex, pre-designed networks.

Co-crystallization Phenomena and Their Structural Implications

Co-crystallization involves combining two or more different molecular components in a single crystal lattice. For this compound, co-crystallization studies often involve pairing it with other molecules, such as nitrogen-containing heterocyclic compounds (e.g., pyridine (B92270) derivatives), to form new multicomponent crystals.

The structural implications of co-crystallization are significant. The formation of a co-crystal can disrupt the typical homodimeric hydrogen bonding of the carboxylic acid. Instead, a new, often stronger, hydrogen bond may form between the acidic proton of the benzoic acid and a basic site on the co-former molecule. This leads to the creation of novel supramolecular synthons, such as acid-pyridine or acid-amide heterosynthons. The halogen atoms on the this compound molecule then play a crucial role in directing the assembly of these new synthons into unique and predictable one-, two-, or three-dimensional architectures.

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy (FTIR, FT-Raman) for Detailed Mode Assignment

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, is pivotal for elucidating the structural characteristics of 2,3-Dichloro-5-fluorobenzoic acid by analyzing its molecular vibrations. nih.govresearchgate.net

FTIR Spectroscopy: The FTIR spectrum of this compound, typically recorded in the 4000–400 cm⁻¹ range, reveals key functional groups and their vibrational modes. nih.govresearchgate.net For instance, the characteristic carbonyl (C=O) stretching vibration of the carboxylic acid group is a prominent feature. The presence of the hydroxyl (-OH) group is also readily identified by its characteristic stretching and bending vibrations. Aromatic C-H and C-C stretching vibrations, along with the C-Cl and C-F stretching and deformation modes, provide a unique fingerprint for the molecule. medscape.com In related halogenated benzoic acids, these vibrational modes are well-documented and serve as a basis for comparison and assignment. researchgate.netnih.gov

FT-Raman Spectroscopy: FT-Raman spectroscopy, often recorded in the 3500–50 cm⁻¹ range, complements FTIR by providing information on non-polar bonds and symmetric vibrations. nih.govresearchgate.net This technique is particularly useful for observing the vibrations of the benzene (B151609) ring and the carbon-halogen bonds. The combination of both FTIR and FT-Raman data allows for a more complete and unambiguous assignment of the fundamental vibrational modes of the molecule. nih.govresearchgate.net

Detailed Mode Assignment: A complete vibrational assignment is achieved by correlating the observed experimental frequencies from both FTIR and FT-Raman spectra with theoretical calculations, often employing density functional theory (DFT). nih.govresearchgate.net This computational approach helps to assign specific vibrational modes, including stretching, bending, and torsional vibrations of the entire molecule. For example, in similar structures like 2-chloro-6-fluorobenzoic acid, DFT calculations have been successfully used to assign the various vibrational modes. nih.gov The analysis of the potential energy distribution (PED) further refines these assignments, quantifying the contribution of individual internal coordinates to each normal mode. researchgate.net

Interactive Data Table: Vibrational Frequencies of Substituted Benzoic Acids

| Vibrational Mode | 2-chloro-6-fluorobenzoic acid (cm⁻¹) nih.gov | 3,4-dichlorobenzoic acid (cm⁻¹) nih.gov |

| OH Stretch | ~3500 | ~3500 |

| C=O Stretch | ~1700 | ~1700 |

| C-F Stretch | ~1250 | - |

| C-Cl Stretch | ~750 | ~760 |

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. ¹H NMR, ¹³C NMR, and ¹⁹F NMR provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the aromatic protons. Due to the substitution pattern on the benzene ring, the remaining protons will exhibit specific chemical shifts and coupling patterns (singlets, doublets, etc.) that are characteristic of their positions relative to the electron-withdrawing chloro, fluoro, and carboxylic acid groups. rsc.orgrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of each unique carbon atom in the molecule. The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms, as well as the carbonyl carbon of the carboxylic acid, will have distinct chemical shifts. These shifts provide crucial information for confirming the substitution pattern of the benzene ring. rsc.orgrsc.org

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a powerful technique for characterizing this compound. google.com The ¹⁹F NMR spectrum will show a signal corresponding to the fluorine atom, and its chemical shift and coupling to neighboring protons (H-F coupling) can provide further confirmation of the molecular structure.

Dynamic Studies: While less common for a rigid molecule like this, advanced NMR techniques could potentially be used to study intermolecular interactions, such as hydrogen bonding in different solvents or at various temperatures.

Interactive Data Table: Representative NMR Data for Halogenated Benzoic Acids

| Nucleus | Compound | Chemical Shift (ppm) |

| ¹H | 2-Chlorobenzoic acid | 8.09 (d), 7.50 (m), 7.40 (m), 7.31 (m) rsc.org |

| ¹³C | 2-Chlorobenzoic acid | 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 rsc.org |

| ¹⁹F | 2,4-dichloro-5-fluorobenzotrichloride | -115.5 (d,d) google.com |

Mass Spectrometry (LCMS, HRMS) for Complex Mixture Analysis and Metabolite Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC), it becomes a powerful tool for analyzing complex mixtures and identifying potential metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This technique is invaluable for separating this compound from impurities or other components in a mixture before it enters the mass spectrometer for analysis. researchgate.net This is particularly useful in the analysis of environmental samples or in monitoring chemical reactions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with a high degree of confidence. rsc.orgnih.gov For this compound (C₇H₃Cl₂FO₂), HRMS can confirm the presence and number of chlorine and fluorine atoms based on their precise masses and isotopic patterns. The characteristic isotopic signature of chlorine (³⁵Cl and ³⁷Cl) is particularly useful in identifying chlorinated compounds.

Metabolite Identification: In biological or environmental studies, LC-MS and HRMS are crucial for identifying metabolites of this compound. The high sensitivity and specificity of these techniques allow for the detection and structural elucidation of transformation products, even at very low concentrations. For instance, similar methodologies have been employed to identify metabolites of other fluorinated compounds. researchgate.net

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HRMS (ESI) | Positive | [M+Na]⁺ | Confirms molecular weight and elemental composition. rsc.org |

| ESI-MS | Negative | [M-H]⁻ | Provides molecular weight information. researchgate.net |

Chromatographic Methods (HPLC, GC-MS) for Purity and Trace Analysis

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for determining the purity of this compound and for detecting it at trace levels in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the separation, identification, and quantification of this compound. ekb.eg A reversed-phase HPLC method, often using a C18 column, can effectively separate the target compound from its starting materials, by-products, and other impurities. ekb.eg The method's parameters, including the mobile phase composition, flow rate, and detector wavelength, are optimized to achieve good resolution and sensitivity. ekb.eg Validation of the HPLC method according to ICH guidelines ensures its accuracy, precision, and robustness for quality control purposes. ekb.eg

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile compounds, GC-MS is a powerful technique for trace analysis. To make the non-volatile this compound suitable for GC analysis, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, for example, by reaction with BF₃·MeOH. nih.govresearchgate.net Following separation on a GC column, the mass spectrometer provides definitive identification and quantification, even at very low concentrations. This method has been successfully applied to the ultra-trace determination of other fluorobenzoic acids in water samples. nih.govresearchgate.net Solid-phase extraction (SPE) is often used as a pre-concentration step to enhance the detection limits. nih.govresearchgate.net

Interactive Data Table: Chromatographic Conditions for Analysis of Related Compounds

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm ekb.eg | Gradient of buffer and organic solvent ekb.eg | UV at 205 nm ekb.eg | Purity of 2,4,6-Trifluorobenzoic acid ekb.eg |

| GC-MS | - | Helium | Mass Spectrometry | Trace analysis of fluorobenzoic acids after derivatization nih.govresearchgate.net |

Synergistic Application of Multiple Spectroscopic Modalities

A comprehensive understanding of this compound is best achieved through the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural and analytical puzzle, and their combined use offers a level of certainty that cannot be obtained from a single technique alone.

The initial identification and structural framework are often established using NMR (¹H, ¹³C, and ¹⁹F) and mass spectrometry (HRMS). NMR provides detailed information about the connectivity of atoms, while HRMS confirms the elemental composition.

Chromatographic methods (HPLC and GC-MS) are then employed to assess the purity of the compound and to develop quantitative analytical methods. These techniques are crucial for quality control in synthetic processes and for trace analysis in complex matrices.

In essence, the integration of these spectroscopic modalities provides a powerful and comprehensive approach to the characterization of this compound, ensuring its identity, purity, and structural integrity.

Environmental Chemistry and Degradation Studies

Pathways of Environmental Degradation and Biotransformation

The environmental fate of 2,3-dichloro-5-fluorobenzoic acid is largely determined by microbial activity. Halogenated aromatic compounds, in general, are recognized as persistent environmental pollutants. researchgate.netscirp.org Their degradation often hinges on the crucial step of dehalogenation, which can occur either as an initial step or after the aromatic ring has been cleaved. nih.gov Microorganisms have evolved diverse enzymatic strategies to break down these complex molecules. nih.gov

Biotransformation of halogenated aromatics can proceed through several key reaction types:

Reductive dehalogenation: This process involves the replacement of a halogen atom with a hydrogen atom and is a critical step in the breakdown of many chlorinated compounds. slideshare.net

Oxygenolytic dehalogenation: Molecular oxygen is used to remove the halogen substituent.

Hydrolytic dehalogenation: A halogen is replaced by a hydroxyl group.

In addition to complete degradation, biotransformation can sometimes lead to the formation of other molecules through reactions like methylation and polymerization. nih.gov For fluorinated benzoic acids specifically, studies on compounds like 4-fluorobenzoate (B1226621) have shown that bacteria can utilize them for growth, indicating complete degradation pathways exist. nih.gov However, the degradation of other isomers can be more complex, sometimes resulting in the accumulation of dead-end metabolites. nih.gov For example, the metabolism of 2- and 3-fluorobenzoate (B1230327) can produce 2-fluoro-cis,cis-muconic acid, which resists further breakdown. nih.gov

Microbial Biodegradation Mechanisms of Halogenated Aromatics

The microbial breakdown of halogenated aromatic compounds is a multi-step process, often categorized into upper, middle, and lower metabolic pathways. researchgate.net The ultimate goal of these pathways is to convert toxic, complex halogenated aromatics into common cellular metabolites that can be used for energy production. researchgate.net

A diverse array of microorganisms, including bacteria and fungi, are capable of degrading halogenated aromatic compounds. nih.govslideshare.net Genera such as Pseudomonas, Mycobacterium, and Rhodococcus are frequently implicated in these processes. slideshare.netoup.com For instance, Pseudomonas sp. B13 has been shown to cometabolize monofluorobenzoates when grown on 3-chlorobenzoate. nih.gov

The key enzymatic reactions involved in the degradation of halogenated aromatics include:

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, often leading to the formation of catechols. This can be a critical step for dehalogenation, as seen in the cometabolism of 2-fluorobenzoate (B1215865) where fluoride (B91410) is eliminated during the initial dioxygenation. nih.gov

Hydrolases: These enzymes can cleave ester or amide bonds, which can be relevant for derivatives of halogenated benzoic acids.

Dehalogenases: These enzymes specifically catalyze the removal of halogen atoms from the molecule.

The specific pathway utilized by a microorganism can be influenced by the position of the halogen substituents on the aromatic ring. For example, in the degradation of difluorobenzoates by Pseudomonas putida, the initial dioxygenation can occur at different positions, leading to different downstream metabolites. researchgate.net

Abiotic Degradation Processes

While microbial activity is a primary driver of degradation, abiotic processes can also contribute to the transformation of halogenated aromatic compounds in the environment. One of the most significant abiotic degradation pathways is photolysis, or degradation by sunlight.

Photodegradation can be particularly relevant for compounds that are resistant to microbial attack. The energy from sunlight can induce chemical reactions that break down the chemical structure of the pollutant. For halogenated aromatic compounds, this can involve the cleavage of the carbon-halogen bond. scirp.org

The efficiency of photodegradation can be influenced by various environmental factors, including the presence of other substances that can act as photosensitizers. While specific studies on the abiotic degradation of this compound are not widely available, the general principles of photolysis of halogenated aromatics would apply.

Assessment of Environmental Persistence and Metabolite Formation

During the degradation of halogenated benzoic acids, a variety of metabolites can be formed. The specific metabolites produced depend on the degradation pathway. For example, the microbial degradation of fluorobenzoates can lead to the formation of fluorinated catechols and muconic acids. nih.govdntb.gov.ua

A study on the biotransformation of 3,4-difluoroaniline (B56902) and 3-chloro-4-fluoroaniline (B193440) by Rhodococcus sp. strain 2 did not observe the formation of the corresponding benzoic acid derivatives, suggesting that other degradation pathways were dominant in that specific case. oup.com

Remediation Strategies Based on Degradation Insights

Understanding the degradation pathways of halogenated aromatic compounds is crucial for developing effective remediation strategies for contaminated sites. nih.gov Bioremediation, which utilizes the metabolic capabilities of microorganisms to break down pollutants, is a promising and environmentally friendly approach. scirp.orgslideshare.net

Key aspects of bioremediation strategies based on degradation insights include:

Bioaugmentation: This involves introducing specific microorganisms with known degradative capabilities to a contaminated site to enhance the breakdown of the target pollutant.

Biostimulation: This approach involves modifying the environmental conditions (e.g., by adding nutrients or oxygen) to stimulate the activity of the indigenous microbial populations that are capable of degrading the contaminant.

Phytoremediation: In some cases, plants can be used to take up and either accumulate or degrade contaminants from the soil or water.

The development of these strategies relies on a thorough understanding of the specific microbial pathways and the factors that influence their efficiency. For example, identifying the rate-limiting steps in a degradation pathway can help in designing more effective bioremediation approaches. The study of compounds like this compound contributes to the broader knowledge base needed to address contamination by halogenated aromatic compounds. chemimpex.com

Catalytic Applications in the Synthesis and Transformation of 2,3 Dichloro 5 Fluorobenzoic Acid

Role of Acidic Catalysts in Esterification and Hydrolysis

Acid catalysts play a fundamental role in both the esterification of 2,3-dichloro-5-fluorobenzoic acid and the hydrolysis of its ester derivatives. In esterification, strong protic acids such as sulfuric acid (H₂SO₄) are commonly employed to protonate the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by an alcohol, typically methanol (B129727) or ethanol, to form the corresponding methyl or ethyl ester. This reaction is a reversible equilibrium-driven process, and the acid catalyst accelerates the attainment of equilibrium. To drive the reaction towards the ester product, it is common to use the alcohol as the solvent or to remove water as it is formed.

Conversely, the hydrolysis of methyl or ethyl 2,3-dichloro-5-fluorobenzoate back to the parent carboxylic acid is also efficiently catalyzed by acidic conditions. This reverse reaction is crucial in synthetic sequences where the carboxylic acid functionality needs to be temporarily protected as an ester. The mechanism involves the protonation of the ester's carbonyl oxygen, followed by the nucleophilic attack of water.

| Reaction | Catalyst | Reactants | Products |

| Esterification | Sulfuric Acid (H₂SO₄) | This compound, Methanol | Methyl 2,3-dichloro-5-fluorobenzoate, Water |

| Hydrolysis | Acidic Water | Methyl 2,3-dichloro-5-fluorobenzoate, Water | This compound, Methanol |

Lewis Acid Catalysis (e.g., Aluminum Chloride, Ferric Chloride) in Acylation

Lewis acids, such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), are pivotal catalysts in Friedel-Crafts acylation reactions involving derivatives of this compound. smolecule.comgoogle.com These reactions are a cornerstone of aromatic chemistry, allowing for the introduction of acyl groups onto aromatic rings. In the context of synthesizing precursors to this compound, Friedel-Crafts acylation can be employed. smolecule.com

The mechanism involves the coordination of the Lewis acid with the acylating agent, typically an acyl chloride or anhydride, to form a highly electrophilic acylium ion. smolecule.com This potent electrophile then attacks the aromatic ring. The electron-withdrawing nature of the halogen substituents on the benzene (B151609) ring can decrease its nucleophilicity, often necessitating more forcing reaction conditions. smolecule.com For instance, the acylation of 2,4-dichlorofluorobenzene with acetyl chloride in the presence of aluminum chloride is a key step in one synthetic route to a precursor of 2,4-dichloro-5-fluorobenzoic acid. google.com

Table of Lewis Acids in Acylation Reactions

| Lewis Acid | Acylating Agent | Substrate | Key Feature |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Acetyl Chloride | 2,4-Dichlorofluorobenzene | Powerful catalyst for acylation of deactivated rings. google.com |

Transition Metal-Catalyzed Reactions (e.g., Palladium Complexes)

Transition metal catalysis has emerged as a powerful tool for the functionalization of halogenated benzoic acids, including this compound and its isomers. Palladium (Pd) complexes, in particular, have been extensively utilized in cross-coupling reactions. rsc.orgacs.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex molecules.

For instance, palladium-catalyzed cross-coupling reactions can be used to introduce various substituents onto the aromatic ring of halogenated benzoic acids. While specific examples directly involving this compound are not extensively detailed in the provided search results, the general principles of transition metal catalysis are broadly applicable. For example, palladium-catalyzed C-H activation and subsequent halogenation of benzoic acids have been reported, although this typically targets the ortho position to the carboxylic acid. acs.orgnih.gov

A patent describes a decarboxylative cross-coupling of 2-nitro-5-fluorobenzoic acid salts with 1-bromo-3,4-dichlorobenzene using a dual transition metal catalyst system, one of which is palladium(II) acetylacetonate. google.com This highlights the potential for transition metal catalysis in complex bond-forming reactions involving substituted benzoic acids.

Continuous-Flow Catalysis for Enhanced Efficiency and Safety

Continuous-flow chemistry offers significant advantages for the synthesis and transformation of halogenated benzoic acids, including improved efficiency, safety, and scalability. thieme-connect.de This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. thieme-connect.de

The nitration of related halogenated benzoic acid derivatives has also been successfully performed in continuous-flow microreactors, demonstrating the broad applicability of this technology. soton.ac.uk

Advantages of Continuous-Flow Catalysis

| Feature | Benefit |

|---|---|

| Precise Control | Higher yields and purities. |

| Enhanced Heat Transfer | Improved safety, especially for exothermic reactions. rsc.org |

| Rapid Mixing | Increased reaction rates and efficiency. |

Emerging Catalytic Systems in Halogenated Benzoic Acid Chemistry

The field of catalysis is continuously evolving, with new systems being developed to address the challenges associated with the synthesis and functionalization of halogenated benzoic acids. These emerging systems often focus on achieving higher selectivity, utilizing more environmentally benign catalysts, and enabling novel transformations.

One area of active research is the development of more efficient catalysts for C-H activation and functionalization. rsc.org Iridium-based catalysts, for example, have shown promise for the ortho-iodination of benzoic acids under mild conditions. acs.orgnih.gov While not specific to this compound, these advancements point towards future possibilities for the selective modification of halogenated aromatic rings.

Furthermore, the use of photoredox catalysis in continuous-flow systems is a rapidly growing area that enables novel transformations, such as decarboxylative alkylations, under mild conditions. acs.org The application of such technologies to halogenated benzoic acids could open up new avenues for the synthesis of complex fluorinated molecules.

The development of nickel-based catalytic systems for the hydrodehalogenation of halogenated aromatic compounds also represents an important advancement for environmental remediation and chemical synthesis. mdpi.com

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Improved Sustainability

The future of chemical manufacturing hinges on the adoption of green and sustainable practices. For 2,3-Dichloro-5-fluorobenzoic acid, research is anticipated to move beyond traditional halogenation and oxidation methods, which often rely on harsh reagents and generate significant waste. rsc.org

Future synthetic strategies are expected to focus on:

Mechanochemistry: A solid-state mechanochemical protocol for aromatic nucleophilic fluorination has been developed, eliminating the need for toxic, high-boiling point solvents. rsc.org This solvent-free approach, utilizing potassium fluoride (B91410) and a quaternary ammonium (B1175870) salt, could be adapted for the synthesis of fluorinated benzoic acids, offering a more environmentally benign and energy-efficient process. rsc.org

Photocatalysis: Photo-mediated decarboxylative chlorination presents a sustainable method for synthesizing chlorinated compounds from carboxylic acids. nih.gov This technique, which can be driven by visible light, offers high atom economy and mild reaction conditions. nih.gov Research into applying similar photocatalytic systems for the selective halogenation of benzoic acid precursors could lead to more sustainable production routes.

Aerobic Photooxidation: The direct oxidation of a methyl group on an aromatic ring to a carboxylic acid using molecular oxygen and catalytic hydrobromic acid under UV irradiation is a promising green method. organic-chemistry.org This process avoids heavy metals and halogenated solvents, making it an attractive area for developing a more sustainable synthesis of this compound from a toluenic precursor. organic-chemistry.org

Electrocarboxylation: This technique uses electricity to drive the carboxylation of organic compounds, offering a potentially more sustainable alternative to traditional methods that use organometallic reagents. beilstein-journals.org Exploring the electrocarboxylation of di- and tri-substituted halogenated benzenes could open up new, greener pathways to this compound.

A comparative look at the sustainability of different synthetic approaches is presented in the table below.

| Synthetic Approach | Advantages | Potential Application to this compound |

| Mechanochemistry | Solvent-free, energy-efficient, reduced waste. rsc.org | Fluorination of a dichlorobenzoic acid precursor. |

| Photocatalysis | Uses visible light, high atom economy, mild conditions. nih.gov | Selective chlorination or fluorination of a benzoic acid derivative. |

| Aerobic Photooxidation | Avoids heavy metals and halogenated solvents. organic-chemistry.org | Oxidation of a 2,3-dichloro-5-fluorotoluene precursor. |

| Electrocarboxylation | Avoids stoichiometric organometallic reagents, can use CO2 as a feedstock. beilstein-journals.org | Carboxylation of a 1,2-dichloro-4-fluorobenzene. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating discovery. For this compound, advanced computational modeling can provide significant insights.

Key areas for computational investigation include:

Reactivity Prediction: Methods like Density Functional Theory (DFT) can be used to calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. koyauniversity.org This can predict the regioselectivity of further functionalization reactions on the aromatic ring. The RegioSQM tool, which uses semi-empirical methods to predict the site of electrophilic aromatic substitution, has shown high accuracy for halogenation reactions. rsc.orgrsc.org

pKa Prediction: The acidity of this compound is a crucial parameter influencing its behavior in biological and environmental systems. Ab initio methods have been successfully used to predict the pKa of substituted benzoic acids with high accuracy. rsc.orgresearchgate.net These models can precisely forecast the ionization state of the molecule under various conditions.

Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts. nih.gov DFT calculations can help to understand unexpected variances in experimental NMR data for substituted benzoic acid esters. nih.gov

Toxicity Prediction: Machine learning models, such as the Hybrid Dynamic Graph-based Ensemble Model (HD-GEM), are being developed to predict the toxicity of halogenated aromatic compounds. oup.com Such models could be used to perform an early-stage assessment of the potential toxicological profile of this compound and its derivatives. oup.com

The following table summarizes the application of various computational models.

| Computational Model | Predicted Property | Relevance for this compound |

| Density Functional Theory (DFT) | Reactivity, Spectroscopic Properties | Guiding synthesis and derivatization, interpreting experimental data. koyauniversity.orgnih.gov |

| RegioSQM | Regioselectivity of Electrophilic Substitution | Predicting the outcome of further functionalization reactions. rsc.orgrsc.org |

| Ab initio pKa Prediction | Acidity Constant (pKa) | Understanding behavior in different pH environments. rsc.orgresearchgate.net |

| HD-GEM (Machine Learning) | Genotoxicity, Cardiotoxicity, Hepatotoxicity | Early-stage safety assessment of the compound and its derivatives. oup.com |

Exploration of New Derivatization Strategies

The carboxylic acid group and the halogenated aromatic ring of this compound are ripe for chemical modification, offering a scaffold for the synthesis of new molecules with potentially valuable biological or material properties.

Future research in derivatization could focus on:

Bioactive Compounds: Halogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals. researchgate.net Derivatization of this compound into esters, amides, or more complex heterocyclic structures could lead to the discovery of new therapeutic agents or pesticides. globalscientificjournal.comresearchgate.netnih.gov For instance, the synthesis of hydrazide-hydrazones from 4-fluorobenzoic acid has been explored for antimicrobial activity. globalscientificjournal.com

Late-Stage Functionalization: Developing methods for the selective late-stage functionalization of the C-H bonds on the aromatic ring would be a powerful tool for creating a library of derivatives from a common intermediate. nih.gov

Chiral Derivatizing Agents: The synthesis of chiral derivatizing reagents based on amino acids has been shown to be effective for the enantioresolution of amino acids. science.gov this compound could potentially be used as a core structure for novel chiral derivatizing agents.

Tailored Supramolecular Assemblies for Specific Functionalities

Crystal engineering and supramolecular chemistry offer the potential to assemble molecules into well-defined architectures with emergent properties. The halogen and carboxylic acid groups of this compound can participate in a variety of non-covalent interactions, making it an excellent candidate for the construction of supramolecular assemblies.

Future research directions include:

Halogen Bonding: The chlorine and fluorine atoms on the aromatic ring can act as halogen bond donors, interacting with electron-rich atoms to direct the formation of specific crystal structures. researchgate.netuiowa.edursc.org The study of rare-earth complexes with halobenzoic acids has demonstrated the significant role of halogen bonding in their supramolecular assembly. researchgate.netuiowa.edursc.org

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust synthons that can be used to build predictable supramolecular structures. iucr.org

π-π Stacking: The aromatic ring can participate in π-π stacking interactions, further stabilizing the supramolecular architecture. researchgate.net

Functional Materials: By carefully designing the supramolecular assembly, it may be possible to create materials with specific functionalities, such as luminescence or tailored porosity. uiowa.edursc.org The use of terpyridine as a co-ligand with halobenzoic acids in rare-earth complexes has been shown to produce luminescent materials. uiowa.edursc.org

Comprehensive Environmental Fate Modeling and Remediation Technologies

The persistence and potential toxicity of halogenated aromatic compounds in the environment are of significant concern. nih.govresearchgate.net Understanding the environmental fate of this compound and developing effective remediation strategies are crucial for its safe and sustainable use.

Future research should focus on:

Biodegradation Studies: While the carbon-fluorine bond is notoriously strong, microorganisms have been shown to degrade fluorinated aromatic compounds. nih.govresearchgate.netnih.gov Research is needed to identify microbial strains and enzymatic pathways capable of cleaving the C-F and C-Cl bonds in this compound. mdpi.comresearchgate.net The initial metabolic attack often occurs at non-fluorinated functionalities, which can activate the C-F bond for subsequent cleavage. mdpi.com

Environmental Fate Modeling: The physicochemical properties of this compound, such as its solubility and sorption characteristics, will determine its transport and distribution in the environment. mdpi.com Computational models can be developed to predict its environmental fate and persistence.

Remediation Technologies: Advanced oxidation processes, which generate highly reactive hydroxyl radicals, are effective in degrading chlorinated organic pollutants. nih.gov Bioremediation, using specialized microorganisms in controlled environments such as heated piles, has also shown promise for the degradation of chlorinated aromatics in soil. battelle.org Research into the applicability of these technologies for the remediation of this compound is warranted. Low-temperature dechlorination has also been investigated as a potential remediation method for chlorinated aromatic compounds in soils. worldscientific.com

The table below outlines potential remediation strategies.

| Remediation Technology | Mechanism | Applicability to this compound |

| Microbial Degradation | Enzymatic cleavage of C-halogen bonds. nih.govresearchgate.netnih.gov | Identification of specific microbial consortia for bioremediation. |

| Advanced Oxidation Processes | Degradation by hydroxyl radicals. nih.gov | Treatment of contaminated water and soil. |

| Bioremediation in Heated Piles | Enhanced microbial activity at elevated temperatures. battelle.org | In-situ or ex-situ treatment of contaminated soils. |

| Low-Temperature Dechlorination | Chemical reduction of C-Cl bonds. worldscientific.com | Potential for soil and sediment remediation. |

Q & A

Q. What are the established synthetic routes for 2,3-dichloro-5-fluorobenzoic acid, and how do reaction conditions influence yield?

A primary method involves esterification of this compound with methanol using sulfuric acid as a catalyst under reflux conditions, achieving near-complete conversion . Alternative routes may employ halogenation or hydrolysis of precursors like 2,3-dichloro-5-fluorobenzoyl chloride. Reaction optimization requires careful control of temperature (typically 60–100°C), stoichiometric ratios (e.g., 1:2 molar ratio of acid to alcohol), and catalyst selection (e.g., H₂SO₄ vs. p-toluenesulfonic acid). Post-reaction purification via recrystallization or column chromatography is critical to isolate high-purity product .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Key techniques include:

- NMR Spectroscopy : To confirm substitution patterns (e.g., ¹⁹F NMR for fluorine environment analysis).

- HPLC/MS : For purity assessment and molecular weight verification.

- X-ray Crystallography : To resolve structural ambiguities in crystalline derivatives.

- Thermogravimetric Analysis (TGA) : To evaluate thermal stability under varying conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of halogenated benzoic acid derivatives?

Discrepancies often arise from variations in substituent positioning, purity, or assay protocols. For example:

- Antibacterial Activity : Compare 2,3-dichloro-5-fluoro derivatives with analogs like 2,4-dichloro-5-fluorobenzoic acid, noting that chlorine at the 3-position may enhance membrane permeability .

- Tumor Selectivity : Use bioconjugates (e.g., drug-delivery systems) to test selectivity. A 2023 study showed that coupling the acid to folate receptors improved tumor-cell targeting .

Standardize assays using ISO-certified cell lines and control for batch-to-batch purity differences via HPLC .

Q. What strategies optimize regioselective halogenation in polyhalogenated benzoic acid synthesis?

Regioselectivity is influenced by:

- Directing Groups : Use -COOH or -OCH₃ to steer electrophilic substitution. For example, fluorination at the 5-position is favored due to steric and electronic effects .

- Catalytic Systems : Employ Lewis acids (e.g., FeCl₃) to enhance halogen positioning in Friedel-Crafts reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility and reaction kinetics for bulky intermediates .

Q. How does this compound serve as an intermediate in quinolone antibiotic synthesis?

The acid is a precursor for quinolone-3-carboxylic acid derivatives, which require:

Coupling with Amines : React with piperazine derivatives under Mitsunobu conditions.

Cyclization : Use POCl₃ or PCl₅ to form the quinolone core.

A 2023 study achieved 85% yield by optimizing the cyclization step at 110°C for 6 hours .

Q. What methodologies address stability challenges in fluorinated benzoic acid derivatives during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.